methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate
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Overview
Description
Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate: is a chemical compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with a sulfanyl group and a butanoate ester. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable thiol and an esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is used as an intermediate in the synthesis of more complex quinazolinone derivatives
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. Quinazolinone derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals. Its unique properties make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is primarily related to its interaction with biological targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests potential interactions with key biological molecules.
Comparison with Similar Compounds
- Methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
- Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)acetate]
Uniqueness: Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate stands out due to its specific butanoate ester group, which can influence its chemical reactivity and biological activity. The length of the carbon chain in the ester group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its similar counterparts.
Properties
CAS No. |
1033693-64-9 |
---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.3 |
Purity |
95 |
Origin of Product |
United States |
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